![molecular formula C26H24N2O2 B2688372 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 897620-35-8](/img/structure/B2688372.png)
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups and rings. It contains a cyclopropanecarbonyl group, a tetrahydroquinoline ring, and a biphenyl group . The exact 3D structure and conformation would require more detailed analysis, possibly using techniques like X-ray crystallography or NMR spectroscopy.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing compounds with structural similarities to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide, highlighting the compound's potential in medicinal chemistry. For instance, a study by Lu et al. (2021) focused on the synthesis of a compound exhibiting significant inhibitory activity against cancer cell lines, showcasing the therapeutic potential of these chemical structures (Lu et al., 2021).
Antimicrobial Activity
Compounds with the cyclopropane moiety, similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide, have been investigated for their antimicrobial properties. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones from a lead molecule demonstrating antifungal and antibacterial activities (Patel & Patel, 2010).
Novel Synthesis Approaches
Innovative synthetic methods have been explored for derivatives of similar compounds, aiming at creating new chemical entities with potential therapeutic applications. For example, Aghekyan et al. (2015) reported on the synthesis of propanediol derivatives from a tetrahydroisoquinoline compound, illustrating the versatility of such structures in synthetic organic chemistry (Aghekyan et al., 2015).
Cyclopropanation Processes
The cyclopropanation process is pivotal in the synthesis of compounds bearing a cyclopropane ring, offering a pathway to a diverse array of biologically active compounds. Szakonyi et al. (2002) explored different cyclopropanation methods, leading to the synthesis of doubly constrained ACC derivatives, contributing to the knowledge of cyclopropane chemistry and its applications in drug development (Szakonyi et al., 2002).
Mécanisme D'action
Safety and Hazards
The safety data sheets of similar compounds suggest that they should be handled with care. They may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Therefore, appropriate safety measures should be taken when handling this compound, including using personal protective equipment and working in a well-ventilated area.
Propriétés
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c29-25(20-10-8-19(9-11-20)18-5-2-1-3-6-18)27-23-14-15-24-22(17-23)7-4-16-28(24)26(30)21-12-13-21/h1-3,5-6,8-11,14-15,17,21H,4,7,12-13,16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFUCDIEEXNJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1)C(=O)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

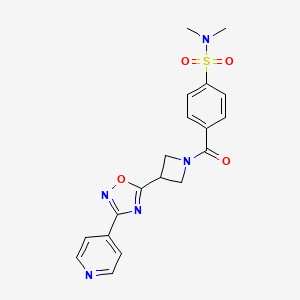
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)
![4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2688293.png)
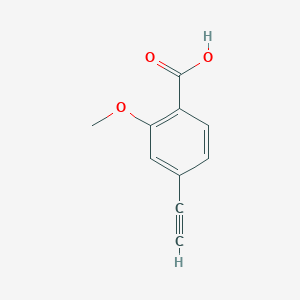


![1-(4-tert-butylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2688301.png)
![{[2-(4-Methylphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)
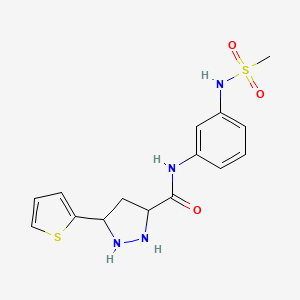
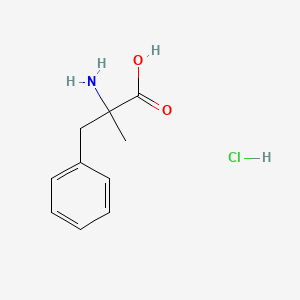
![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)
![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)
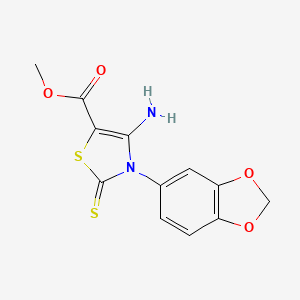
![8-(2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2688312.png)